molecular formula C22H21NO B3743362 2-(4-biphenylyl)-N-(2,3-dimethylphenyl)acetamide

2-(4-biphenylyl)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B3743362
M. Wt: 315.4 g/mol
InChI Key: FPSLVUCWLCJKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyl)-N-(2,3-dimethylphenyl)acetamide, commonly known as BDAA, is a compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. BDAA is a small molecule that has shown promising results in preclinical studies for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Scientific Research Applications

BDAA has shown potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have demonstrated that BDAA can reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease. BDAA has also been shown to increase the levels of dopamine in the brain, which is a neurotransmitter that is depleted in Parkinson's disease.

Mechanism of Action

The exact mechanism of action of BDAA is not fully understood, but it is believed to act on multiple targets in the brain. BDAA has been shown to inhibit the activity of enzymes that are involved in the formation of amyloid-beta plaques, such as beta-secretase and gamma-secretase. BDAA has also been shown to activate the expression of genes that are involved in the production of dopamine, such as tyrosine hydroxylase.
Biochemical and Physiological Effects:
BDAA has been shown to have a range of biochemical and physiological effects in preclinical studies. BDAA has been shown to reduce the levels of inflammatory cytokines in the brain, which are thought to contribute to the progression of neurodegenerative disorders. BDAA has also been shown to increase the levels of antioxidants in the brain, which can protect against oxidative stress. Additionally, BDAA has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

BDAA has several advantages for lab experiments, including its relatively simple synthesis method and its well-characterized mechanism of action. However, there are also some limitations to using BDAA in lab experiments. BDAA has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood. Additionally, BDAA has a relatively short half-life in the body, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on BDAA. One area of research is to further investigate the mechanism of action of BDAA and to identify additional targets in the brain that BDAA may act on. Additionally, further preclinical studies are needed to determine the safety and efficacy of BDAA in humans. Finally, there is a need for the development of more potent and selective analogs of BDAA that may have improved therapeutic potential.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c1-16-7-6-10-21(17(16)2)23-22(24)15-18-11-13-20(14-12-18)19-8-4-3-5-9-19/h3-14H,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSLVUCWLCJKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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